{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid
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Overview
Description
{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a sulfamoyl group attached to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid typically involves the reaction of 2-amino-4-methoxybenzylamine with sulfamoyl chloride, followed by the addition of acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium hydroxide and hydrochloric acid to maintain the pH levels during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of {[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid involves its interaction with specific molecular targets. In biological systems, it acts by inhibiting enzymes involved in folate metabolism, leading to the disruption of DNA synthesis and cell division. This mechanism is similar to that of other sulfonamide compounds, which are known to inhibit bacterial growth by targeting dihydropteroate synthase .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Methoxyphenyl)aminomethyl]phenol
- 4-Methoxyphenylsulfonamide
- 2-Amino-4-methoxybenzoic acid
Uniqueness
{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike its analogs, this compound exhibits a broader spectrum of antimicrobial activity and has been shown to be more effective in inhibiting certain bacterial strains .
Properties
CAS No. |
61154-72-1 |
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Molecular Formula |
C10H14N2O5S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
2-[(2-amino-4-methoxyphenyl)methylsulfamoyl]acetic acid |
InChI |
InChI=1S/C10H14N2O5S/c1-17-8-3-2-7(9(11)4-8)5-12-18(15,16)6-10(13)14/h2-4,12H,5-6,11H2,1H3,(H,13,14) |
InChI Key |
GMJIGSSZLYEZPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNS(=O)(=O)CC(=O)O)N |
Origin of Product |
United States |
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